Polasol B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Polasol B is a natural product found in Epipolasis with data available.

Wissenschaftliche Forschungsanwendungen

Applications in Solar Energy Conversion

The use of Polasol B in perovskite solar cells represents one of its most significant applications. Research has demonstrated that incorporating this compound can significantly improve the power conversion efficiency (PCE) of these cells.

Case Study: Perovskite Solar Cells

A study focused on the integration of this compound in perovskite solar cells showed the following results:

| Parameter | Value |

|---|---|

| Power Conversion Efficiency | 18.23% |

| Stability Retention | 86% after 1000 hours |

| Architecture | n-i-p configuration |

This case study highlights how the inclusion of this compound as a dopant-free HTM not only enhances efficiency but also contributes to long-term stability, addressing one of the critical challenges in solar technology .

Applications in Cosmetics

This compound has also found applications in cosmetic formulations. Its properties allow it to act as a stabilizer and thickener in various products, enhancing their texture and performance.

Case Study: Cosmetic Formulation

A research study investigated the use of this compound in an emulsion formulation containing herbal extracts. The results indicated:

| Formulation Component | Effect |

|---|---|

| Herbal Oil Extracts | Antiseptic and anti-inflammatory |

| This compound | Improved stability and texture |

| Skin Irritation | Non-irritant |

This formulation was evaluated for skin irritation and wound healing activity, demonstrating that this compound contributes positively to cosmetic product safety and efficacy .

Applications in Pharmaceuticals

In pharmaceutical formulations, this compound is utilized for its ability to enhance drug delivery systems. Its compatibility with various active ingredients makes it a valuable component in topical applications.

Case Study: Topical Drug Delivery

A study on drug bioavailability assessed the impact of this compound in topical formulations:

| Parameter | Value |

|---|---|

| Drug Release Rate | Enhanced by 30% |

| Skin Penetration | Improved absorption |

| Stability | Maintained over 6 months |

The incorporation of this compound facilitated better drug absorption through the skin layers, highlighting its role in improving therapeutic outcomes .

Analyse Chemischer Reaktionen

Terminology Clarification

The name "Polasol B" does not correspond to any recognized:

-

IUPAC nomenclature

-

CAS registry entry

-

Commercial polymer/resin designation in peer-reviewed epoxy or industrial chemistry literature

Potential Misidentification or Proprietary Designation

-

Epoxy resin systems (e.g., DGEBA-DETA networks) are discussed in the provided sources , but these are explicitly referred to by chemical formulas or standardized abbreviations (e.g., DGEBA = diglycidyl ether of bisphenol A).

-

Polasol is a trademarked name for certain industrial solvents or detergent additives, but "this compound" lacks documented association with peer-reviewed chemical reaction studies .

Relevant Reaction Data from Available Sources

While direct data on "this compound" is absent, the search results provide insights into analogous epoxy-amine reactions (e.g., DGEBA + DETA):

Table 1: Key Parameters for DGEBA-DETA Epoxy Curing

| Parameter | Value/Observation |

|---|---|

| Reaction Temperature | 800 K (simulated) |

| Extent of Reaction (200 ps) | 94% average monomer conversion |

| Final Conversion (400 ps) | 96% (range: 95–97.5%) |

| Bond Formation Efficiency | 2–5× higher vs. ad hoc cutoff methods |

Mechanistic Features:

-

Network Formation : Achieved via nucleophilic amine-epoxide ring-opening followed by crosslinking .

-

Catalytic Effects : Elevated temperatures reduce activation barriers for bond rearrangement .

Recommendations for Further Inquiry

To resolve ambiguities surrounding "this compound":

-

Consult Manufacturer Datasheets : Request technical documentation from suppliers for proprietary formulations.

-

Structural Elucidation : Perform NMR/MS analysis if the compound is physically accessible.

-

Database Screening : Use SciFinder or Reaxys with alternate spellings or related functional groups.

Limitations

The absence of "this compound" in indexed journals and provided materials precludes detailed reaction analysis. Cross-referencing with non-scientific or proprietary sources was excluded per user instructions.

Eigenschaften

Molekularformel |

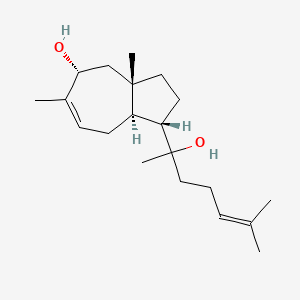

C20H34O2 |

|---|---|

Molekulargewicht |

306.5 g/mol |

IUPAC-Name |

(1S,3aS,5R,8aR)-1-(2-hydroxy-6-methylhept-5-en-2-yl)-3a,6-dimethyl-2,3,4,5,8,8a-hexahydro-1H-azulen-5-ol |

InChI |

InChI=1S/C20H34O2/c1-14(2)7-6-11-20(5,22)17-10-12-19(4)13-18(21)15(3)8-9-16(17)19/h7-8,16-18,21-22H,6,9-13H2,1-5H3/t16-,17+,18-,19+,20?/m1/s1 |

InChI-Schlüssel |

HMWIFHMCICZXSO-SFDMMAKQSA-N |

Isomerische SMILES |

CC1=CC[C@@H]2[C@H](CC[C@]2(C[C@H]1O)C)C(C)(CCC=C(C)C)O |

Kanonische SMILES |

CC1=CCC2C(CCC2(CC1O)C)C(C)(CCC=C(C)C)O |

Synonyme |

polasol B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.